molecular formula C6H15NO B1295098 4-Amino-4-methylpentan-2-ol CAS No. 4404-98-2

4-Amino-4-methylpentan-2-ol

Cat. No.: B1295098
CAS No.: 4404-98-2
M. Wt: 117.19 g/mol
InChI Key: GZTKJFBKAZBXIB-UHFFFAOYSA-N
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Description

Significance of 4-Amino-4-methylpentan-2-ol as a Bifunctional Organic Molecule

The significance of this compound in chemical synthesis stems from its identity as a bifunctional molecule. bowen.edu.ng Bifunctional molecules are organic compounds that possess two different functional groups, which gives them the distinct properties of both groups. bowen.edu.ng In the case of this compound, it contains both an amine (-NH₂) functional group and a hydroxyl (-OH) functional group. ontosight.aibowen.edu.ng

This dual functionality makes it a versatile intermediate. ontosight.aiscbt.com The amine group provides basicity and can act as a nucleophile, while the alcohol group can also participate in a different set of reactions, such as oxidation or substitution. smolecule.comalfa-chemistry.com This allows for the targeted construction of more complex molecular architectures. scbt.com Bifunctional small organic molecules like this compound are considered attractive for use as models of active sites in biological systems. mdpi.com A specific research application involves the reduction of its corresponding amino ketone precursor to yield this compound, which is then used as a reagent in the synthesis of nitroxyl (B88944) radicals. mdpi.com

Overview of Research Trajectories for Amino Alcohols

Amino alcohols as a class of compounds are central to numerous areas of chemical research due to their bifunctional nature. scbt.com They are considered one of the most sought-after chemical motifs. acs.org Research has established that a significant percentage of small-molecule drugs approved by the FDA contain amino alcohol residues, highlighting their importance in modern drug design. acs.org

Key research trajectories for amino alcohols include:

Organic Synthesis: They are crucial intermediates and building blocks for creating a wide array of complex molecules. scbt.com Their dual reactivity is exploited in various chemical reactions, including cyclizations, reductions, and nucleophilic substitutions. scbt.com The catalytic hydrogenation of readily available amino acids is one route to producing these valuable compounds. acs.org

Medicinal Chemistry: Many biologically active molecules are built upon an amino alcohol framework. alfa-chemistry.com They are used in the synthesis of pharmaceuticals, with research exploring the antimicrobial and antifungal activities of their derivatives. alfa-chemistry.com

Asymmetric Catalysis: Chiral amino alcohols, often derived from natural sources like amino acids, play a critical role as chiral ligands and auxiliaries in asymmetric catalysis, which is vital for producing enantiomerically pure compounds. alfa-chemistry.com

Materials Science: In the development of polymers and surfactants, the dual functionality of amino alcohols allows for unique properties that can enhance material stability and performance. scbt.com They are also employed to modify surfaces and create materials with specific functionalities. scbt.com

Biochemistry: Amino alcohols are integral to the study of enzyme functions and metabolic pathways. scbt.com They serve as synthetic precursors to other biologically relevant compounds like peptides, aiding in the understanding of protein structure and function. scbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-4-methylpentan-2-ol
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InChI

InChI=1S/C6H15NO/c1-5(8)4-6(2,3)7/h5,8H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GZTKJFBKAZBXIB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15NO
Source PubChem
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DSSTOX Substance ID

DTXSID101310415
Record name 4-Amino-4-methyl-2-pentanol
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Molecular Weight

117.19 g/mol
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CAS No.

4404-98-2
Record name 4-Amino-4-methyl-2-pentanol
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Record name 4-Amino-4-methylpentan-2-ol
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Synthesis Methodologies and Strategic Approaches for 4 Amino 4 Methylpentan 2 Ol

Chemo-Selective Synthetic Routes

Chemo-selective synthetic routes are paramount in the synthesis of 4-Amino-4-methylpentan-2-ol to ensure that the desired functional groups react while others remain intact.

Reduction of Aminoketones: Precursor 4-Amino-4-methylpentan-2-one

A primary and direct route to this compound is the reduction of the corresponding aminoketone, 4-Amino-4-methylpentan-2-one. evitachem.comevitachem.com This precursor contains the necessary carbon skeleton and amino group, requiring only the selective reduction of the ketone functionality.

Catalytic hydrogenation is a widely used industrial method for the reduction of ketones. smolecule.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. google.com The reaction is often carried out at elevated pressures and temperatures to ensure high conversion rates. google.com For the synthesis of this compound, the catalytic hydrogenation of 4-Amino-4-methylpentan-2-one offers a scalable and efficient production method. smolecule.com

Table 1: Catalysts for Hydrogenation of Ketones

Catalyst Typical Conditions Reference
Palladium on Carbon (Pd/C) Hydrogen gas, elevated pressure and temperature
Raney Nickel Hydrogen gas, various solvents

This table is generated based on typical conditions for ketone hydrogenation and may require optimization for the specific substrate.

Hydride-based reducing agents are common in laboratory-scale synthesis due to their high reactivity and selectivity. quora.comchemistrysteps.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most prevalent reagents for the reduction of aldehydes and ketones to their corresponding alcohols. quora.comchemistrysteps.comlibretexts.org

Sodium Borohydride (NaBH₄): This is a milder reducing agent that is highly effective for reducing aldehydes and ketones. quora.comlibretexts.org It is often used in protic solvents like methanol (B129727) or ethanol (B145695). libretexts.org The reduction of 4-Amino-4-methylpentan-2-one with NaBH₄ would be expected to proceed under mild conditions to yield this compound. smolecule.com

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ can reduce a wider range of functional groups, including esters and carboxylic acids, in addition to aldehydes and ketones. quora.commasterorganicchemistry.com Due to its high reactivity, it must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.com While effective, its high reactivity might be unnecessary for the straightforward reduction of an aminoketone and requires more stringent reaction conditions.

Table 2: Comparison of Hydride Reducing Agents for Ketone Reduction

Reagent Reactivity Solvents Functional Groups Reduced Reference
Sodium Borohydride (NaBH₄) Mild Protic (e.g., MeOH, EtOH) Aldehydes, Ketones, Acid Halides quora.com

This table provides a general comparison; specific reaction outcomes can depend on the substrate and conditions.

Amination-Hydroxylation Cascade Reactions from Appropriate Precursors

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to complex molecules. nih.govnih.gov The synthesis of this compound could potentially be achieved through a cascade process involving both amination and hydroxylation steps from a suitable precursor. ontosight.ai For instance, a precursor containing a double bond or an epoxide could undergo a reaction sequence to introduce the amino and hydroxyl groups.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex products from three or more starting materials in a one-pot reaction. sci-hub.setaylorfrancis.com This approach is highly atom-economical and can rapidly generate molecular diversity. sci-hub.se While specific MCRs for this compound are not extensively documented, established MCRs like the Strecker or Mannich reactions, which form α-amino nitriles or β-amino ketones respectively, could be adapted. nih.gov For example, a variant of the Mannich reaction could theoretically be designed to construct the carbon skeleton and introduce the amino group, followed by a reduction to yield the final amino alcohol.

Enzymatic Synthesis and Biocatalysis

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. rsc.orgrsc.org Enzymes can operate under mild conditions and often exhibit high enantioselectivity, which is crucial for the synthesis of chiral molecules like this compound. nih.gov

The use of enzymes such as transaminases, alcohol dehydrogenases, and lipases in cascade reactions can produce chiral amino alcohols. rsc.orgnih.govmdpi.com For instance, a biocatalytic cascade could involve the oxidation of a diol by an alcohol dehydrogenase to form a hydroxy-ketone, which is then aminated by a transaminase to yield the desired amino alcohol. nih.gov Engineered enzymatic cascades have shown the ability to convert diols to amino alcohols with high selectivity. rsc.orgrsc.org Another biocatalytic approach involves the ring-opening of epoxides with amines, catalyzed by enzymes like lipases, to produce β-amino alcohols. mdpi.com

Table 3: Potential Biocatalytic Approaches for Amino Alcohol Synthesis

Enzyme/System Reaction Type Precursor Type Product Type Reference
Alcohol Dehydrogenase & Transaminase Cascade Oxidation-Amination Diol Amino alcohol nih.govrsc.org
Lipase Epoxide Ring-Opening Epoxide, Amine β-Amino alcohol mdpi.com

This table illustrates general biocatalytic strategies that could be adapted for the synthesis of this compound.

Stereoselective Reduction of β-Amino Ketones (e.g., 4-Amino-4-methylpentan-2-one)

The synthesis of this compound can be effectively achieved through the stereoselective reduction of its corresponding β-amino ketone, 4-amino-4-methylpentan-2-one. mdpi.com This transformation is critical as it establishes one of the two stereocenters in the final molecule. The reduction of the ketone functionality to a hydroxyl group must be controlled to yield the desired diastereomer of the amino alcohol.

Various reducing agents and catalytic systems are employed for this purpose. Chemical methods often utilize selective borohydride reagents, such as sodium borohydride or sodium cyanoborohydride, under controlled pH and temperature conditions to favor the formation of one stereoisomer over the other. The mechanism proceeds via the formation of an imine intermediate which is then reduced to the amine.

Biocatalytic approaches, employing enzymes like alcohol dehydrogenases (ADHs), offer high stereoselectivity. researchgate.net These enzymes can reduce prochiral ketones to optically pure alcohols with excellent enantiomeric excess (>99% ee). researchgate.net While research has broadly covered various ketones, the specific reduction of 4-amino-4-methylpentan-2-one leverages these principles to produce stereopure this compound. The choice of enzyme and reaction conditions is crucial for controlling the stereochemical outcome.

Table 1: Comparison of Reduction Methods for Prochiral Ketones

Method Reagent/Catalyst Key Features Typical Selectivity
Chemical Reduction Sodium Borohydride (NaBH₄) Cost-effective, widely used Moderate to good
Sodium Cyanoborohydride (NaBH₃CN) Selective, compatible with mild conditions. Good to excellent
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Selective, mild reducing agent. Good to excellent

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | High stereoselectivity, mild reaction conditions. researchgate.net | Excellent (>99% ee) researchgate.net |

Application of Amine Dehydrogenases (ADHs)

Amine dehydrogenases (ADHs) are a powerful class of enzymes for the asymmetric synthesis of chiral amines. nih.gov They catalyze the NADH/NADPH-dependent reductive amination of prochiral ketones and aldehydes, using ammonia (B1221849) as the amine source, to produce enantiomerically pure amines. hims-biocat.eu This method is characterized by high atom economy and mild reaction conditions. nih.govhims-biocat.eu

The synthesis of amino alcohols like this compound can be envisioned through the application of engineered ADHs. frontiersin.org While native ADHs primarily act on ketones to produce chiral amines, engineered variants have been developed to accept a broader range of substrates, including α-hydroxy ketones, to synthesize chiral amino alcohols with high stereoselectivity. frontiersin.orgacs.org The process involves the direct conversion of a ketone substrate, in this case, a precursor like 1-hydroxy-4-methylpentan-2-one, to the corresponding amino alcohol.

Engineered ADHs derived from amino acid dehydrogenases (AADHs) have proven particularly effective. frontiersin.orgd-nb.info Through techniques like active-site saturation testing and iterative saturation mutagenesis, the activity and substrate scope of these enzymes can be significantly improved, enabling the efficient synthesis of a variety of chiral amino alcohols. frontiersin.org

Cofactor Requirements and Optimization in Biocatalytic Processes

Biocatalytic processes utilizing amine dehydrogenases are dependent on nicotinamide (B372718) cofactors, specifically NADH or NADPH, which are consumed stoichiometrically during the reduction of the ketone. hims-biocat.eumdpi.com Due to the high cost of these cofactors, an efficient in-situ regeneration system is essential for the economic viability of the synthesis. mdpi.comacsgcipr.org

A common strategy involves coupling the primary reaction with a second enzymatic reaction that regenerates the oxidized cofactor (NAD⁺/NADP⁺) back to its reduced form (NADH/NADPH). hims-biocat.eu This is typically achieved using a dehydrogenase enzyme paired with a sacrificial substrate.

Common Cofactor Regeneration Systems:

Formate (B1220265)/Formate Dehydrogenase (FDH): This system uses formate as the sacrificial substrate, which is oxidized to carbonate (or CO₂). It is highly atom-efficient, as ammonium (B1175870) formate can serve as both the nitrogen source and the source of reducing equivalents. nih.govhims-biocat.eu

Glucose/Glucose Dehydrogenase (GDH): Glucose is oxidized to gluconolactone, regenerating the cofactor. This system is also widely used and effective. nih.govfrontiersin.org

Optimization of the biocatalytic process involves several key parameters:

pH: The optimal pH for reductive amination is typically between 8.2 and 8.8, which represents a compromise between enzyme activity and the stability of the nicotinamide cofactor, as NADH/NAD⁺ can be unstable at more basic pH values. nih.gov

Ammonia Concentration: A sufficient concentration of the amine donor (e.g., ammonium chloride or ammonium formate, often around 700 mM to 1 M) is required to drive the reaction towards completion. nih.gov

Enzyme and Cofactor Loading: The concentrations of the ADH, the regeneration enzyme (FDH or GDH), and the catalytic amount of the NAD(P)⁺ cofactor must be carefully optimized to maximize turnover numbers and space-time yield. nih.govacsgcipr.org

Table 2: Key Parameters for ADH-Catalyzed Reductive Amination

Parameter Typical Optimized Condition Rationale Citation
pH 8.5 - 8.7 Balances enzyme activity and coenzyme stability. nih.gov
Amine Source Ammonium formate (1 M) Provides both nitrogen and reducing equivalents. nih.gov
Cofactor NAD⁺ (catalytic, e.g., 1 mM) High cost necessitates catalytic use with regeneration. nih.gov
Regeneration System Formate Dehydrogenase (FDH) Efficiently recycles NAD⁺ using formate. nih.govhims-biocat.eu

| Temperature | 30 °C | Optimal for enzyme activity and stability. | nih.gov |

Industrial-Scale Synthetic Considerations and Process Optimization

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of process efficiency, cost, safety, and environmental impact. acsgcipr.org

For biocatalytic routes, process optimization focuses on maximizing productivity and minimizing costs associated with enzymes and cofactors. The use of immobilized enzymes in packed-bed reactors or continuous flow systems is a key strategy. mdpi.com This approach offers several advantages:

Enhanced Stability and Reusability: Immobilization can increase the operational stability of the enzymes, allowing for their reuse over multiple batches, which significantly reduces catalyst cost.

Improved Mass Transfer: Flow systems can enhance mass and heat transfer, minimizing side reactions and improving conversion rates.

Precise Process Control: Parameters such as residence time and pH can be precisely controlled, leading to higher yields and product purity.

Simplified Product Isolation: The product stream is free of the enzyme, simplifying downstream purification processes.

The use of whole-cell biocatalysts, where the necessary enzymes are overexpressed within a microorganism, is another viable industrial strategy. acsgcipr.org This can circumvent the need for costly enzyme purification and cofactor addition, as the cell's own machinery can handle cofactor regeneration. However, local regulations regarding the use of genetically modified organisms (GMOs) must be followed. acsgcipr.org

From a green chemistry perspective, biocatalytic routes are generally considered safe and sustainable technologies for scale-up. acsgcipr.org They operate under mild conditions, are non-toxic, and the enzymes are biodegradable. acsgcipr.org Optimizing enzyme loading and cofactor recycling minimizes waste, further enhancing the environmental credentials of the industrial process. acsgcipr.org

Stereochemistry and Chiral Resolution of 4 Amino 4 Methylpentan 2 Ol

Enantioselective Synthetic Strategies

Enantioselective synthesis aims to produce a single, desired enantiomer directly, bypassing the need for resolving a racemic mixture. nih.gov This is often a more efficient approach in chemical manufacturing. nih.gov

A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a substrate molecule. wikipedia.org This auxiliary, a stereogenic group, directs the stereochemical course of subsequent reactions, leading to the preferential formation of one stereoisomer over another. wikipedia.org After the desired chiral center is established, the auxiliary can be removed and often recovered for reuse. wikipedia.org Common examples of chiral auxiliaries include oxazolidinones and camphorsultam. wikipedia.orgtcichemicals.com

In the context of synthesizing chiral amino alcohols like 4-Amino-4-methylpentan-2-ol, a chiral auxiliary can be attached to a precursor molecule to control the stereoselective introduction of either the amino or the hydroxyl group. Furthermore, asymmetric catalysts, such as metal complexes with chiral ligands or organocatalysts, can facilitate transformations that create the chiral centers with high enantioselectivity. mdpi.com These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer. mdpi.com

An alternative enantioselective strategy involves using a starting material that is already enantiomerically pure, a technique known as the chiral pool method. tcichemicals.com For the synthesis of this compound, a key approach utilizes a chiral nitroalcohol precursor. google.comgoogle.com The synthesis proceeds via the reduction of the corresponding chiral 4-nitro-4-methylpentan-2-ol. The chirality of the final amino alcohol is dictated by the stereochemistry of the nitroalcohol intermediate. This method has been cited as a viable route for the enantioselective synthesis of 1-amino-4-methylpentan-2-ol. google.comgoogle.com

Diastereoisomeric Resolution Techniques

When a racemic mixture of this compound is synthesized, its enantiomers must be separated through a process called chiral resolution. The most common industrial method for resolving amino compounds is through the formation of diastereomeric salts. researchgate.net

This classical resolution technique involves reacting the racemic base (this compound) with an enantiomerically pure acidic resolving agent. researchgate.net This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most importantly, different solubilities. researchgate.netsigmaaldrich.com This difference in solubility allows for their separation by crystallization. google.comgoogle.com The less soluble diastereomeric salt will preferentially crystallize out of the solution, leaving the more soluble diastereomer dissolved in the mother liquor. google.com The isolation of the precipitated salt can be achieved through standard laboratory techniques such as filtration or centrifugation. google.com

The choice of the resolving agent is critical for a successful diastereomeric salt resolution. researchgate.net For the resolution of 1-amino-alkan-2-ols, including this compound (also referred to as AMP), enantiomers of N-Tosyl-Leucine (TOSLEU) have proven to be highly effective. google.comgoogle.com

The specific enantiomer of TOSLEU used determines which enantiomer of the amino alcohol is isolated. google.com For instance, reacting racemic this compound with (S)-N-Tosyl-Leucine will result in the formation of two diastereomeric salts: [(S)-amino alcohol · (S)-TOSLEU] and [(R)-amino alcohol · (S)-TOSLEU]. One of these salts will be less soluble in a given solvent system and will crystallize first. google.com After separation, the resolving agent can be recovered, which is an economic advantage for industrial-scale processes. google.com

StepDescriptionReagents/ConditionsOutcome
1. Salt Formation Racemic this compound is dissolved with an enantiomer of N-Tosyl-Leucine in a suitable solvent.Racemic AMP, (S)-TOSLEU, Absolute Ethanol (B145695)Mixture of two diastereomeric salts in solution.
2. Crystallization The solution is agitated, allowing the least soluble diastereomeric salt to crystallize.Agitation for several hours.Precipitation of the pure, less soluble diastereomeric salt.
3. Isolation The crystallized salt is separated from the mother liquor.Filtration and/or centrifugation.Isolated solid diastereomeric salt and a mother liquor containing the other diastereomer.
4. Liberation The pure enantiomer of the amino alcohol is recovered from the isolated salt by treatment with a base.NaOH solution, CH2Cl2 for extraction.The first pure enantiomer of this compound.
5. Second Enantiomer The second enantiomer is recovered from the mother liquor.Evaporation, treatment with base.The second enantiomer, which may require further purification. google.com

Table based on resolution process described in patents. google.comgoogle.com

Fractional crystallization is the core technique used to separate the newly formed diastereomeric salts. google.com The process relies on the careful manipulation of conditions, such as solvent composition and temperature, to maximize the crystallization of the desired, less-soluble diastereomer while keeping the other in solution. google.com

For the resolution of this compound with N-Tosyl-Leucine, absolute ethanol is a suitable solvent. google.com The process involves dissolving approximately one molar equivalent of the racemic amino alcohol and 0.5 to 1 equivalent of the resolving agent. google.com After a period of agitation, the suspension is filtered to recover the pure diastereoisomeric salt. google.com This salt can be further purified by recrystallization to enhance its diastereomeric purity. google.com The mother liquor, which contains the more soluble diastereomeric salt, is then treated separately to isolate the other enantiomer. google.com In some cases, this second enantiomer may be purified by forming a different salt, for example, with cinnamic acid, followed by further recrystallizations. google.com

ParameterCondition/ReagentPurposeReference
Racemate (±)-1-amino-4-methylpentan-2-olThe compound to be resolved. google.com
Resolving Agent (S)-N-Tosyl-Leucine (TOSLEU)To form diastereomeric salts with differing solubilities. google.com
Molar Ratio ~1:1 (Racemate:Resolving Agent)To ensure efficient salt formation. google.com
Solvent Absolute EthanolProvides the medium for crystallization where diastereomers have different solubilities. google.com
Isolation Method Filtration / CentrifugationTo separate the crystallized less-soluble salt from the mother liquor. google.com
Enantiomer Recovery Treatment with NaOH solutionTo break the diastereomeric salt and liberate the free amino alcohol enantiomer. google.com

Table summarizing typical conditions for the fractional crystallization of this compound diastereomeric salts.

Recovery and Recycling of Resolution Agents

The primary method for recovering a resolving agent after the separation of diastereomeric salts involves breaking the salt to liberate the resolved enantiomer and the resolving agent. google.com This is typically achieved through an acid-base extraction process. google.com For the resolution of a basic compound like this compound, the diastereomeric salt is treated with a base to neutralize the acidic resolving agent and free the amino alcohol.

Recovery Process for N-tosyl-L-leucine

In the specific case of resolving racemic this compound, N-tosyl-L-leucine (TOSLEU) has been identified as an effective resolving agent. google.com The recovery of TOSLEU after the separation of the desired diastereomeric salt is a straightforward process.

The procedure involves the following steps:

Salt Decomposition: The isolated diastereomeric salt, for instance, [(S)-4-Amino-4-methylpentan-2-ol]·[(S)-N-tosyl-L-leucine], is treated with a strong base, such as a concentrated sodium hydroxide (B78521) (NaOH) solution. google.com This reaction neutralizes the acidic resolving agent and liberates the free enantiomer of the amino alcohol.

Enantiomer Extraction: The liberated enantiomer of this compound is then extracted from the aqueous basic solution using a suitable water-immiscible organic solvent, such as dichloromethane (B109758) (CH₂Cl₂). google.com

Resolving Agent Recovery: The aqueous layer, now containing the sodium salt of N-tosyl-L-leucine, is acidified. The addition of a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate of the TOSLEU salt, causing the resolving agent to precipitate out of the aqueous solution due to its lower solubility in acidic conditions.

Isolation and Purification: The precipitated N-tosyl-L-leucine can then be recovered by filtration, washed, and dried. The purity of the recovered agent can be assessed and, if necessary, it can be further purified by recrystallization before being recycled into the resolution process. A key advantage highlighted in this method is the very easy recovery of the resolving agent in a strong acid medium. google.com

The efficiency of the recovery process is critical. High recovery yields ensure that the cost contribution of the resolving agent per unit of the final product is minimized.

Table 1: Key Parameters in the Recovery of N-tosyl-L-leucine

StepReagent/SolventPurposeOutcome
Salt Decomposition Sodium Hydroxide (NaOH) SolutionTo break the diastereomeric salt and liberate the free amine.Free (S)-4-Amino-4-methylpentan-2-ol and Sodium salt of (S)-N-tosyl-L-leucine in aqueous solution.
Extraction Dichloromethane (CH₂Cl₂)To separate the liberated amino alcohol from the aqueous phase.Purified enantiomer of this compound in the organic phase.
Acidification Strong Acid (e.g., HCl)To protonate the resolving agent salt, causing its precipitation.The aqueous phase contains the precipitated N-tosyl-L-leucine.
Isolation Filtration/DryingTo collect the solid, purified resolving agent.Recovered N-tosyl-L-leucine ready for recycling.

Chemical Reactivity and Derivatization Pathways of 4 Amino 4 Methylpentan 2 Ol

Reactivity of the Amino Functional Group

The primary amino group in 4-Amino-4-methylpentan-2-ol is a nucleophilic center, owing to the lone pair of electrons on the nitrogen atom. This nucleophilicity drives its participation in a range of reactions.

The amino group of this compound can act as a nucleophile, attacking electrophilic centers and displacing leaving groups. A common example is the reaction with alkyl halides, which proceeds via an SN2 mechanism for primary and secondary alkyl substrates. This reaction leads to the formation of secondary or tertiary amines. However, a significant challenge in such reactions is the potential for polyalkylation. The primary amine product, still possessing a lone pair of electrons, can act as a nucleophile itself and react with additional alkyl halide, leading to a mixture of primary, secondary, and tertiary amine products.

Table 1: Examples of Nucleophilic Substitution Reactions

ReactantProductReaction Type
Alkyl Halide (R-X)N-alkyl-4-amino-4-methylpentan-2-olAlkylation (SN2)
Acyl Halide (RCOX)N-acyl-4-amino-4-methylpentan-2-olAcylation

For analysis by gas chromatography-mass spectrometry (GC-MS), volatile and thermally stable derivatives of polar compounds are often required. This compound, with its polar amino and hydroxyl groups, benefits from derivatization. Silylation is a widely used technique where active hydrogens in functional groups like -NH₂ and -OH are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed. This process increases the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis. The resulting mass spectra can provide valuable structural information.

Primary amines, such as the one present in this compound, readily react with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the characteristic carbon-nitrogen double bond (azomethine group) is a key feature of this reaction. Schiff bases are important intermediates in various organic syntheses and have been studied for their diverse biological activities. The reaction is typically reversible and often catalyzed by an acid or a base.

Table 2: Schiff Base Formation

Reactant 1Reactant 2 (Carbonyl)Product
This compoundAldehyde (R-CHO)N-(R-methylidene)-4-amino-4-methylpentan-2-ol
This compoundKetone (R-CO-R')N-(R,R'-methylidene)-4-amino-4-methylpentan-2-ol

The amino group of this compound can be readily acylated to form an amide. Acetylation, the introduction of an acetyl group (CH₃CO-), is a common example of this transformation. Reagents like acetic anhydride (B1165640) or acetyl chloride are typically used. In general, the amino group is more nucleophilic than the hydroxyl group, leading to selective N-acetylation under neutral or mildly basic conditions. This reaction is often used as a protective strategy in multi-step syntheses to temporarily mask the reactivity of the amino group. The resulting amide is generally less basic and less nucleophilic than the parent amine.

Reactivity of the Hydroxyl Functional Group

The secondary hydroxyl group in this compound can undergo reactions typical of alcohols, most notably oxidation.

The secondary alcohol functional group in this compound can be oxidized to a ketone. Various oxidizing agents can be employed for this transformation, ranging from chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) to milder, more selective methods such as Swern or Dess-Martin periodinane oxidation. The product of this oxidation is 4-amino-4-methylpentan-2-one. Care must be taken in selecting the oxidizing agent to avoid potential side reactions involving the amino group. In some cases, protection of the amino group via acetylation may be necessary prior to the oxidation of the alcohol.

Table 3: Oxidation of the Hydroxyl Group

Starting MaterialOxidizing AgentProductProduct Class
This compounde.g., PCC, Swern Oxidation4-amino-4-methylpentan-2-oneKetone

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification, leading to a variety of derivatives with modified physical and chemical properties.

Esterification: The conversion of the secondary alcohol to an ester can be achieved through reaction with various acylating agents. A common and efficient method involves the use of acyl chlorides in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.orgchemguide.co.uk This reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acyl chloride. chemguide.co.uk

The general reaction for the esterification of this compound with an acyl chloride is depicted below:

R-COCl + HO-CH(CH₃)-CH₂-C(CH₃)₂-NH₂ → R-COO-CH(CH₃)-CH₂-C(CH₃)₂-NH₂ + HCl

ReactantReagentProductReaction Type
This compoundAcyl Chloride (e.g., Acetyl chloride)4-Amino-4-methylpentan-2-yl acetateEsterification
This compoundCarboxylic Anhydride (e.g., Acetic anhydride)4-Amino-4-methylpentan-2-yl acetateEsterification

Etherification: The formation of an ether linkage at the secondary alcohol position can be accomplished through the Williamson ether synthesis. wikipedia.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile in a substitution reaction with an alkyl halide. masterorganicchemistry.comjk-sci.com

The two-step process for the etherification of this compound can be summarized as:

HO-CH(CH₃)-CH₂-C(CH₃)₂-NH₂ + NaH → NaO-CH(CH₃)-CH₂-C(CH₃)₂-NH₂ + H₂

NaO-CH(CH₃)-CH₂-C(CH₃)₂-NH₂ + R-X → R-O-CH(CH₃)-CH₂-C(CH₃)₂-NH₂ + NaX

ReactantReagentsProductReaction Type
This compound1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., Methyl iodide)4-Methoxy-4-methylpentan-2-amineEtherification (Williamson)

Intramolecular Cyclization and Ring Formation Reactions

The spatial arrangement of the amino and hydroxyl groups in this compound, being in a 1,3-relationship, makes it a suitable precursor for intramolecular cyclization reactions to form six-membered heterocyclic rings. Specifically, it can undergo condensation with aldehydes or ketones to yield substituted 1,3-oxazines. acs.orgpsu.eduderpharmachemica.com This reaction is typically acid-catalyzed and involves the formation of an intermediate imine from the amine and the carbonyl compound, followed by the nucleophilic attack of the hydroxyl group to close the ring.

The general scheme for the intramolecular cyclization of this compound with an aldehyde (R'-CHO) is as follows:

HO-CH(CH₃)-CH₂-C(CH₃)₂-NH₂ + R'-CHO → [Intermediate Imine] → Substituted 1,3-Oxazine + H₂O

ReactantReagentProduct ClassRing System
This compoundAldehyde or KetoneSubstituted Tetrahydro-1,3-oxazine1,3-Oxazine

The resulting tetrahydro-1,3-oxazine ring can exist in various stereoisomeric forms, and the stereochemical outcome of the reaction can often be controlled by the choice of reactants and reaction conditions.

Coordination Chemistry: Ligand Formation with Metal Ions

Amino alcohols, including this compound, are effective chelating agents for a variety of metal ions. researchgate.netalfa-chemistry.com The presence of both a nitrogen donor atom in the amino group and an oxygen donor atom in the hydroxyl group allows the molecule to act as a bidentate ligand, forming stable five-membered chelate rings with a central metal ion. wikipedia.orgpurdue.edustudy.com

The coordination of this compound to a metal ion (Mⁿ⁺) can be represented as:

Mⁿ⁺ + 2 [HO-CH(CH₃)-CH₂-C(CH₃)₂-NH₂] → [M(O-CH(CH₃)-CH₂-C(CH₃)₂-NH₂)₂]⁽ⁿ⁻²⁾⁺ + 2 H⁺

The deprotonation of the hydroxyl group upon coordination is common, leading to the formation of a neutral or charged complex depending on the oxidation state of the metal and the stoichiometry of the complex. The coordination number and geometry of the resulting metal complex are influenced by the nature of the metal ion and the reaction conditions. researchgate.net Transition metals such as copper(II), nickel(II), and cobalt(II) are known to form stable complexes with amino alcohols. alfa-chemistry.comus.es

LigandMetal Ion ExampleCoordination ModeResulting Complex
This compoundCu²⁺Bidentate (N, O)Bis(4-amino-4-methylpentan-2-olato)copper(II)
This compoundNi²⁺Bidentate (N, O)Bis(4-amino-4-methylpentan-2-olato)nickel(II)
This compoundCo²⁺Bidentate (N, O)Bis(4-amino-4-methylpentan-2-olato)cobalt(II)

The study of these coordination complexes is an active area of research due to their potential applications in catalysis and materials science. researchgate.netnih.gov

Spectroscopic and Structural Characterization Techniques for 4 Amino 4 Methylpentan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 4-Amino-4-methylpentan-2-ol, ¹H and ¹³C NMR are fundamental, while two-dimensional techniques offer deeper insights into its molecular framework.

Proton (¹H) NMR Analysis and Signal Assignment

A hypothetical ¹H NMR signal assignment for this compound is presented below, based on typical chemical shift values for similar functional groups.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
-CH₃ (at C2)~1.2Doublet3H
-CH (at C2)~3.8-4.0Multiplet1H
-CH₂- (at C3)~1.5-1.7Multiplet2H
-C(CH₃)₂ (at C4)~1.1Singlet6H
-NH₂ (at C4)Variable (depends on solvent and concentration)Singlet (broad)2H
-OH (at C2)Variable (depends on solvent and concentration)Singlet (broad)1H

Note: This is a predictive table based on general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Characterization

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Carbon Assignment Expected Chemical Shift (ppm)
C1 (-CH₃ at C2)~23-25
C2 (-CHOH)~65-70
C3 (-CH₂-)~50-55
C4 (-C(NH₂)(CH₃)₂)~50-55
C5, C6 (-C(CH₃)₂)~28-30

Note: This is a predictive table. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, the proton at C2 would show a correlation with the protons of the C3 methylene group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₆H₁₅NO), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula. The molecular ion peak [M+H]⁺ would be observed at m/z 118.1283.

Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds. For this compound, the FTIR spectrum would exhibit characteristic absorption bands for its primary functional groups: the hydroxyl (-OH) group, the amino (-NH₂) group, and the alkyl (C-H) structure.

The O-H stretching vibration typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹. The N-H stretching of the primary amine group is expected to show two distinct bands in the 3300-3500 cm⁻¹ range. The C-H stretching vibrations from the methyl and methylene groups would be observed between 2850 and 3000 cm⁻¹. Other significant peaks would include the C-O stretching band (around 1050-1150 cm⁻¹) and the N-H bending vibration (near 1600 cm⁻¹).

Table 2: Expected FTIR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
Amine (-NH₂)N-H Stretch3300 - 3500Medium (two bands)
Amine (-NH₂)N-H Bend1590 - 1650Medium
Alkyl (C-H)C-H Stretch2850 - 3000Strong
Alcohol (C-O)C-O Stretch1050 - 1150Strong

The precise position and shape of the O-H and N-H vibrational bands are highly sensitive to hydrogen bonding. In this compound, both intermolecular (between molecules) and intramolecular (within a single molecule) hydrogen bonds are possible.

Intermolecular hydrogen bonding, where the hydroxyl group of one molecule interacts with the amino group of another (or vice versa), typically leads to a significant broadening and a shift to lower frequencies (a redshift) of the O-H and N-H stretching bands. Intramolecular hydrogen bonding can occur between the -OH and -NH₂ groups within the same molecule, which would also result in a redshift of the stretching frequencies. ustc.edu.cn The strength of the hydrogen bond is correlated with the magnitude of this shift. Theoretical calculations on similar amino alcohols have shown that the strength of intramolecular hydrogen bonding is dependent on the length of the carbon chain separating the functional groups. ustc.edu.cn The presence of strong hydrogen bonds is often indicated by very broad absorption bands in the FTIR spectrum.

Raman spectroscopy, a complementary technique to FTIR, provides information on molecular vibrations and is particularly useful for studying non-polar bonds. While specific Raman studies on this compound are not documented in the searched literature, analysis of related compounds like 4-amino-3-penten-2-one has utilized both FTIR and Raman spectroscopy in conjunction with theoretical calculations to assign vibrational modes. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

A search of the scientific literature did not yield any published single crystal X-ray diffraction studies for this compound. If such a study were conducted, it would provide invaluable information on the solid-state structure, including the specific geometry of any intramolecular hydrogen bonds and the network of intermolecular hydrogen bonds that stabilize the crystal structure.

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a solid sample. It is particularly useful for identifying different crystalline phases (polymorphs) of a compound, determining the degree of crystallinity, and obtaining information about the unit cell parameters. Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for that specific phase.

There is no publicly available Powder X-ray Diffraction data for this compound in the searched literature. Analysis by PXRD would be a critical step in the solid-state characterization of this compound, allowing for phase identification and quality control of crystalline batches.

Based on a thorough search of available scientific literature, the detailed experimental data required to fully elaborate on the "," specifically concerning the "Analysis of Supramolecular Networks and Intermolecular Interactions (e.g., Hydrogen-Bonded Organic Frameworks - HOFs)," "Hirschfeld Surface Analysis for Intermolecular Interactions," and "Elemental Analysis (CHNS) for Compositional Verification," is not present in the accessible research domain.

While general chemical and physical properties for this compound are documented in various chemical databases, specific scholarly articles detailing its crystal structure, the formation of supramolecular networks like Hydrogen-Bonded Organic Frameworks (HOFs), or in-depth analysis of its intermolecular forces using techniques such as Hirschfeld surface analysis could not be retrieved. Furthermore, specific reports on its compositional verification through CHNS elemental analysis are not available in the literature surveyed.

The generation of a scientifically accurate and detailed article strictly adhering to the requested outline is therefore not possible without access to primary research data from dedicated studies on this particular compound. An attempt to create the specified content would result in a product that is not based on factual, verifiable scientific findings.

Therefore, this response cannot fulfill the request to generate an article on the specified subsections for this compound due to the absence of the necessary scientific source material.

Computational Chemistry and Molecular Modeling of 4 Amino 4 Methylpentan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations are fundamental to understanding the intrinsic properties of 4-Amino-4-methylpentan-2-ol.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, with its rotatable bonds, multiple conformations (spatial arrangements of atoms) are possible. guidechem.com Conformational analysis systematically explores these different arrangements to identify the most energetically favorable ones.

Table 1: Computed Molecular Descriptors for this compound

Descriptor Value Source
Molecular Formula C6H15NO guidechem.comnih.gov
Molecular Weight 117.19 g/mol nih.govscbt.com
XLogP3-AA 0.4 guidechem.com
Hydrogen Bond Donor Count 2 guidechem.com
Hydrogen Bond Acceptor Count 2 guidechem.com
Rotatable Bond Count 2 guidechem.com

This interactive table provides key computed properties of this compound.

Molecular Orbital (MO) theory describes the electronic structure of a molecule by considering that electrons are not assigned to individual bonds between atoms, but are treated as moving under the influence of the nuclei in the whole molecule. Quantum chemical calculations can determine the shapes and energies of the molecular orbitals for this compound.

Key orbitals of interest include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. For this compound, the lone pairs of electrons on the nitrogen and oxygen atoms would significantly contribute to the character of the HOMO, making these sites nucleophilic and prone to electrophilic attack.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational dynamics that are not accessible from static quantum chemical calculations.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict how the atoms will move. By simulating the molecule over a period of time (from picoseconds to microseconds), a trajectory is generated that shows how the molecule's shape, or conformation, changes. This allows for the exploration of the conformational landscape and the identification of dominant conformational states and the transitions between them. Such simulations can reveal the flexibility of the carbon backbone and the dynamic behavior of the amino and hydroxyl functional groups, which is critical for understanding how the molecule might adapt its shape to fit into a binding site. nih.gov

Docking Studies in Catalytic Systems (e.g., Metal-Ligand Complexes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a metal complex. ajchem-b.com In the context of catalysis, this compound could act as a bidentate or monodentate ligand, coordinating to a metal center through its nitrogen and/or oxygen atoms.

Docking studies could be used to model how this compound interacts with a catalytic metal center. The simulation would place the amino alcohol in the active site of the catalyst and evaluate different binding poses based on a scoring function that estimates the binding affinity. researchgate.net The results would predict the most stable binding mode, highlighting key interactions such as coordinate bonds with the metal and hydrogen bonds with other parts of the catalyst. This information is invaluable for designing new metal-ligand complexes for specific catalytic applications and for understanding the mechanisms by which such catalysts operate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Amino Alcohol Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ajchem-b.comresearchgate.net QSAR models are built by correlating molecular descriptors (numerical representations of chemical properties) with experimentally measured activity. imist.ma

For derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a library of related molecules with varied substituents. For each molecule, a set of molecular descriptors would be calculated. These can include:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Describing atomic connectivity.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment. nih.gov

3D descriptors: Molecular shape and surface area. nih.gov

A statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is then used to build a mathematical model that links these descriptors to a specific activity (e.g., catalytic efficiency, inhibitory potential). ajchem-b.comimist.ma This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or effective compounds and prioritizing experimental efforts. imist.ma

Table 2: Compound Names Mentioned

Compound Name

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

As a versatile building block, 4-Amino-4-methylpentan-2-ol serves as a foundational component for constructing more elaborate molecular architectures. Its dual functionality allows for a variety of chemical transformations, enabling its integration into diverse molecular scaffolds.

This compound is a key intermediate in the synthesis of various specialty chemicals, including potential drug scaffolds. Its structure is particularly interesting for the development of new pharmaceuticals, with research exploring its use in scaffolds targeting conditions such as neurodegenerative diseases and cancer. The presence of both an amino and a hydroxyl group allows for sequential or selective reactions to build complexity. For instance, amino alcohols are crucial precursors for producing chiral alcohols and unnatural amino acids, which are vital components in many pharmaceuticals. The compound can also be used in coordination chemistry, forming stable chelate complexes with metal ions like copper(II), which is significant for developing materials with specific magnetic properties. Furthermore, derivatives of amino alcohols are investigated as corrosion inhibitors, offering an environmentally friendly alternative to hazardous compounds for protecting metallic alloys.

The synthesis of stable nitroxyl (B88944) (aminoxyl) radicals often relies on sterically hindered amine precursors. The structure of this compound, with its tertiary carbon atom adjacent to the nitrogen, provides the necessary steric bulk to stabilize the resulting radical. Stable nitroxyl radicals are persistent free radicals that have applications as spin labels, polymerization inhibitors, and catalysts in selective oxidation reactions. The general method for synthesizing such radicals involves the oxidation of secondary amines. This conversion is commonly achieved using reagents like hydrogen peroxide with a catalyst or organic peracids such as m-chloroperbenzoic acid (m-CPBA). While the direct synthesis of a nitroxyl radical from this compound is a specialized process, its structural analogue, 2-amino-2-methyl-propan-1-ol, is a known starting material for producing DOXYL nitroxyl radicals. The steric hindrance provided by the gem-dimethyl groups on the carbon adjacent to the nitrogen atom is a key feature that enhances the stability of the resulting nitroxyl radical.

Table 1: General Methods for Nitroxide Synthesis from Hindered Amines

Oxidizing Agent SystemTypical ConditionsPrecursor Type
Hydrogen Peroxide (H₂O₂) / Sodium Tungstate (Na₂WO₄)Aqueous or mixed aqueous/organic solventSecondary Amines
m-Chloroperbenzoic Acid (m-CPBA)Organic SolventSecondary or Tertiary Amines

Chiral β-amino alcohols are a privileged class of compounds used as ligands and catalysts in asymmetric synthesis, facilitating the production of enantiomerically pure molecules. When resolved into its individual enantiomers, (R)- and (S)-4-Amino-4-methylpentan-2-ol can serve as a chiral scaffold. The term "chiral scaffold" refers to a core molecular framework that imparts a specific three-dimensional arrangement, guiding the stereochemical outcome of a reaction.

These chiral amino alcohols are particularly effective as ligands in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones, a powerful method for producing chiral secondary alcohols with high enantioselectivity. The amino and hydroxyl groups can coordinate to a metal center, forming a rigid chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer over the other. The inherent rigidity of some amino alcohol structures, such as those with cyclic backbones, has been shown to be crucial for achieving high enantiomeric excesses. While specific applications of this compound as a primary ligand in widely-used named reactions are still an area of active research, its structural motifs are consistent with those of successful ligands in various asymmetric transformations.

Design and Synthesis of New Materials

The self-assembly properties of this compound, driven by its capacity for hydrogen bonding, make it a candidate for the bottom-up construction of novel supramolecular materials.

Hydrogen-Bonded Organic Frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. The bifunctional nature of this compound, containing both a hydrogen bond donor (amine and alcohol) and acceptor (the lone pairs on nitrogen and oxygen), makes it an ideal candidate for constructing such frameworks.

Research has demonstrated the formation of a two-dimensional (2D) HOF from a salt of this amino alcohol, specifically 4-hydroxy-2,4-dimethylpentane-2-amminium iodide. In this structure, the protonated amino groups and hydroxyl groups participate in an extensive network of hydrogen bonds, creating organized layers. The sterically demanding nature of the molecule influences the packing and the resulting framework architecture. The synthesis of HOFs often involves the self-assembly of these building units in solution, and their final structure can be influenced by factors such as the choice of solvent and the presence of co-formers or counter-ions.

Table 2: Properties of this compound Relevant to HOF Formation

PropertyValue/DescriptionRelevance to HOFs
Molecular FormulaC₆H₁₅NOProvides the atomic composition.
Hydrogen Bond Donor Count2Amine (NH₂) and Hydroxyl (OH) groups can donate protons for H-bonds.
Hydrogen Bond Acceptor Count2Nitrogen and Oxygen atoms can accept protons, enabling network formation.
Rotatable Bond Count2Provides conformational flexibility during self-assembly.
Topological Polar Surface Area46.2 ŲIndicates the surface region available for polar interactions like H-bonding.

Porous materials like HOFs are extensively studied for their applications in gas storage and separation. The ability to tune the pore size, shape, and chemical functionality of the pore walls allows for selective adsorption of specific gas molecules. HOFs constructed from amino alcohols are particularly promising for this purpose. The presence of amino functional groups within the pores can enhance the adsorption affinity for acidic gases like carbon dioxide (CO₂) through specific chemical interactions.

The performance of these materials is based on a combination of factors, including the surface area and the strength of the interaction between the gas molecules and the framework. While HOFs built specifically from this compound are an emerging area, the principles derived from related amino-functionalized porous materials suggest their potential. The amine groups can act as specific binding sites, potentially leading to high selectivity in separating CO₂ from other gases like methane (CH₄) or nitrogen (N₂). The flexibility and lower density of HOFs compared to metal-based frameworks also make them attractive for lightweight gas storage applications.

Biological Chemistry Applications (excluding human trial data)

The unique structure of this compound, containing both a primary amino group and a secondary alcohol, makes it a candidate for investigation in biological chemistry. These functional groups can participate in various interactions, such as hydrogen bonding and coordination with metal ions, which are fundamental to biological processes. However, detailed research specifically employing this compound in biochemical assays to elucidate enzyme mechanisms or to study its effects on biological pathways appears to be sparse.

Currently, there is a lack of specific studies in the available scientific literature that detail the use of this compound as a substrate in biochemical assays for the elucidation of enzyme mechanisms. Such studies would typically involve observing the transformation of the compound by an enzyme to understand the enzyme's catalytic activity and active site topology. The absence of such research indicates that its role as a specific enzyme substrate has not been a significant focus of investigation or that the findings have not been published in accessible journals.

As a molecule with the capacity to act as a ligand, this compound could theoretically be involved in the modulation of biological pathways and enzymes. The amino and hydroxyl groups could interact with the active or allosteric sites of enzymes or receptors, potentially influencing their activity. However, there is a notable absence of published research that specifically investigates this compound as a ligand for the modulation of biological pathways or enzyme activity. Further research would be necessary to explore and substantiate any such potential applications.

Conclusion and Future Research Directions

Summary of Current Research Advances on 4-Amino-4-methylpentan-2-ol

Current research on amino alcohols, the class of compounds to which this compound belongs, is vibrant and expansive. These compounds are recognized as crucial building blocks in organic synthesis due to their dual functional nature, containing both an amine and a hydroxyl group. This unique characteristic allows them to serve as versatile precursors for a wide range of more complex molecules, including pharmaceuticals and agrochemicals.

A significant area of advancement is in the field of asymmetric catalysis, where chiral amino alcohols are employed as ligands for metal catalysts or as organocatalysts themselves. rsc.orgresearchgate.net These catalysts are instrumental in producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. The structural features of this compound, particularly its stereogenic center at the carbon bearing the hydroxyl group, suggest its potential as a chiral auxiliary or ligand in asymmetric synthesis.

Furthermore, amino alcohols are being investigated for their biological activities. Derivatives of amino alcohols have shown promise for their antimicrobial and antifungal properties. rsc.org While specific bioactivity studies on this compound are not extensively documented, its structural motifs are present in various biologically active molecules, indicating a potential avenue for future research.

Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of amino alcohols has evolved significantly, with modern strategies focusing on improving efficiency, selectivity, and sustainability. For a compound like this compound, which contains a sterically hindered amino group, these advanced methods are particularly relevant.

Catalytic Asymmetric Hydrogenation: A prominent method for the synthesis of vicinal amino alcohols is the asymmetric hydrogenation of α-amino ketones. rsc.org This approach is highly atom-economical and can provide high enantioselectivity.

Radical C-H Amination: A novel and powerful strategy involves the enantioselective and regioselective radical C-H amination of alcohols. nih.gov This method allows for the direct conversion of C-H bonds to C-N bonds, offering a more direct synthetic route to amino alcohols and bypassing the need for pre-functionalized starting materials.

Chromium-Catalyzed Cross Aza-Pinacol Couplings: Researchers have developed a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines. westlake.edu.cn This radical polar crossover strategy facilitates the modular synthesis of high-value chiral β-amino alcohols with excellent stereochemical control.

Enzymatic Synthesis: The use of engineered enzymes, such as amine dehydrogenases (AmDHs), is a rapidly growing field for the synthesis of chiral amino alcohols. These biocatalysts can exhibit high enantioselectivity and operate under mild reaction conditions, offering a green and efficient alternative to traditional chemical methods.

These emerging strategies offer significant advantages over classical methods, such as the ring-opening of epoxides with amines, by providing greater control over stereochemistry and functional group tolerance, which is crucial for the synthesis of structurally complex amino alcohols like this compound.

Exploration of Novel Applications in Catalysis and Materials Science

The unique structural and functional characteristics of amino alcohols, including this compound, make them valuable in the fields of catalysis and materials science.

Catalysis: As previously mentioned, chiral amino alcohols are pivotal in asymmetric catalysis. They can be used to create chiral ligands for a variety of metal-catalyzed reactions, including reductions, additions, and cross-coupling reactions. rsc.org The steric hindrance provided by the gem-dimethyl group in this compound could be advantageous in creating a specific chiral environment around a metal center, potentially leading to high levels of enantioselectivity in catalytic transformations.

Materials Science: Amino alcohols are increasingly being used as monomers for the synthesis of novel polymers with tailored properties. For instance, they can be incorporated into the backbone of polyesters and polyamides to create biodegradable and biocompatible materials. nih.gov These materials have potential applications in the biomedical field, such as in drug delivery systems and tissue engineering scaffolds. The presence of both a hydroxyl and an amino group in this compound allows for the formation of diverse polymeric structures, including poly(ester amide) elastomers. nih.gov The steric bulk of the gem-dimethyl group could influence the physical properties of the resulting polymers, such as their thermal stability and mechanical strength.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. For this compound and other amino alcohols, computational methods are being applied in several key areas.

Density Functional Theory (DFT) Calculations: DFT is widely used to study the electronic structure, geometry, and reactivity of molecules. For amino alcohols, DFT calculations can provide insights into their conformational preferences, hydrogen bonding interactions, and the mechanisms of their reactions. mdpi.comrsc.org This information is crucial for understanding their catalytic activity and for designing more effective catalysts.

Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior of molecules over time. In the context of amino alcohols, MD simulations can be used to investigate their interactions with solvents, other molecules, and biological macromolecules such as proteins. rsc.org This is particularly valuable for predicting the behavior of amino alcohol-based materials and for understanding the molecular basis of their biological activity.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By developing QSAR models for amino alcohol derivatives, it is possible to predict the bioactivity of new, unsynthesized compounds and to identify the key structural features that are important for a desired biological effect. imist.manih.gov This approach can significantly accelerate the drug discovery process.

These computational methodologies provide a powerful framework for the in silico design and optimization of amino alcohols for specific applications, reducing the need for extensive and time-consuming experimental work.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-4-methylpentan-2-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of 4-methylpentan-2-one using ammonia or ammonium acetate in the presence of catalysts like sodium cyanoborohydride (NaBH3CN) under controlled pH (6–7). Reaction temperature (25–40°C) and solvent polarity (e.g., methanol vs. tetrahydrofuran) critically affect enantiomeric purity and yield. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the desired stereoisomer .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use flame-resistant lab coats, nitrile gloves (tested for chemical permeation resistance), and ANSI-approved safety goggles. Work in a fume hood to avoid inhalation of vapors (due to potential respiratory irritation). Store the compound in a cool, dry environment away from oxidizers, as amino alcohols can form explosive peroxides under prolonged light exposure. Spill containment requires inert adsorbents like vermiculite .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the amine and hydroxyl functional groups. For example, the hydroxyl proton typically appears as a broad singlet at δ 1.5–2.0 ppm in CDCl3. Mass spectrometry (EI-MS) with a molecular ion peak at m/z 117 ([M]+) and fragmentation patterns (e.g., loss of -NH2 or -OH groups) further validates the structure .

Advanced Research Questions

Q. How can thermodynamic stability data for this compound inform reaction optimization?

  • Methodological Answer : The standard enthalpy of formation (ΔHf°) for this compound is experimentally determined as 54.9 ± 0.8 kJ·mol⁻¹ via combustion calorimetry. This data aids in predicting equilibrium positions in reversible reactions (e.g., intramolecular cyclization). Computational methods (DFT calculations) can cross-validate experimental ΔHf° values to refine reaction pathways .

Q. What analytical challenges arise in quantifying enantiomeric excess of this compound, and how can they be resolved?

  • Methodological Answer : Chiral gas chromatography (GC) using a β-cyclodextrin column resolves enantiomers, but baseline separation requires precise temperature programming (e.g., 2°C/min ramp from 50°C to 120°C). Alternatively, derivatization with chiral auxiliaries (e.g., Mosher’s acid chloride) followed by ¹H NMR analysis improves quantification accuracy .

Q. How do contradictory literature reports on the compound’s reactivity with aldehydes arise, and what experimental controls mitigate these discrepancies?

  • Methodological Answer : Discrepancies often stem from uncontrolled moisture (hydrolysis of intermediates) or variable stoichiometry. Rigorous drying of solvents (e.g., molecular sieves in THF) and in-situ monitoring via FT-IR (tracking carbonyl absorption at ~1700 cm⁻¹) ensures reproducible Schiff base formation. Kinetic studies under inert atmospheres (N2/Ar) further isolate solvent effects .

Q. What strategies improve the stability of this compound in long-term storage for biological assays?

  • Methodological Answer : Store the compound under nitrogen at –20°C in amber vials to prevent oxidation. Adding stabilizers like 0.1% (w/v) ascorbic acid inhibits peroxide formation. For aqueous solutions, buffer to pH 6–7 (phosphate buffer) to minimize amine degradation .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s pKa deviate from experimental values, and how should researchers address this?

  • Methodological Answer : Density functional theory (DFT) often underestimates the pKa of amino alcohols due to inadequate solvation models. Experimental determination via potentiometric titration in 0.1 M KCl (to maintain ionic strength) yields more reliable results. Hybrid QM/MM simulations incorporating explicit water molecules reduce computational error margins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Amino-4-methylpentan-2-ol
Reactant of Route 2
4-Amino-4-methylpentan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.